

NDM-1 inhibitor-3 mechanism of action

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Compound of Interest

Compound Name: NDM-1 inhibitor-3

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An In-depth Technical Guide to the Core Mechanisms of Action of NDM-1 Inhibitors

This technical guide provides a comprehensive overview of the mechanisms of action of inhibitors targeting New Delhi Metallo- β -lactamase-1 (NDM-1), a critical enzyme conferring broad-spectrum antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance.

Introduction to NDM-1

New Delhi Metallo- β -lactamase-1 (NDM-1) is a member of the class B1 metallo- β -lactamases (MBLs) that can hydrolyze and inactivate a wide array of β -lactam antibiotics, including the last-resort carbapenems.[1][2] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health.[1][3] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity, making them a primary target for inhibitor design.[1][4][5] The hydrolysis mechanism involves a zinc-bridged hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β -lactam ring.[4][6]

Core Mechanisms of NDM-1 Inhibition

The development of NDM-1 inhibitors is a key strategy to restore the efficacy of existing β -lactam antibiotics.[1] Inhibitors of NDM-1 primarily function through three main mechanisms: zinc ion chelation, direct active site binding, and allosteric inhibition.

Zinc Ion Chelation

A prominent strategy for inhibiting NDM-1 involves the use of compounds that can chelate the essential zinc ions in the active site.^{[7][8]} By sequestering these metal ions, chelating agents disrupt the enzyme's catalytic machinery, rendering it inactive. Ethylenediaminetetraacetic acid (EDTA) is a classic example of a potent zinc chelator that effectively inhibits NDM-1.^[9] The inhibitory activity of many compounds is attributed, at least in part, to their ability to interact with and remove the zinc ions.^[7]

Direct Active Site Binding

This mechanism involves inhibitors that directly bind to the active site of NDM-1, competing with the substrate (β -lactam antibiotics). These inhibitors can interact with the zinc ions and/or the surrounding amino acid residues.

- **Competitive Inhibition:** Many inhibitors act as competitive inhibitors, directly competing with the substrate for binding to the active site. Carboxylic acid-containing compounds are a significant class of competitive inhibitors.^[10] For instance, D-captopril has been shown to be a potent competitive inhibitor of NDM-1.^{[1][10]} The thiol group of captopril can bridge the two zinc ions in the active site, mimicking the substrate's interaction.^[1]
- **Covalent Inhibition:** Some inhibitors form a covalent bond with residues in or near the active site. For example, 3-Bromopyruvate (3BP) has been reported as a potent, covalently reversible inhibitor of NDM-1, potentially forming a bond with a cysteine residue in the active site.^[11] Ebselen has also been shown to covalently bind to and inhibit NDM-1, leading to a decrease in the enzyme's structural stability.^[8]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Carnosic acid has been identified as a natural allosteric inhibitor of NDM-1.^[12] Molecular dynamics simulations suggest that its binding to an allosteric pocket alters the conformation of the active site, thereby inhibiting its function.^[12]

Quantitative Data on NDM-1 Inhibitors

The efficacy of NDM-1 inhibitors is quantified by various parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). The following table summarizes

these values for a selection of representative inhibitors.

Inhibitor	Inhibition Mechanism	IC50 (μM)	Ki (μM)	Reference(s)
EDTA	Zinc Chelation	0.412	-	[9]
D-Captopril	Competitive	7.9	1.3	[1][10]
L-Captopril	Competitive	202.0	-	[1]
PHT427	Zinc Chelation	1.42	-	[7]
3-Bromopyruvate (3BP)	Covalent Reversible	2.57	-	[11]
Carnosic Acid	Allosteric	27.07	-	[12]
Pyridine-2,6-dicarboxylic acid	Competitive	-	-	[13]
Thiazolidine-2,4-dicarboxylic acid	Competitive	232 ± 5	198 ± 50	[13]

Experimental Protocols for Studying NDM-1 Inhibition

The characterization of NDM-1 inhibitors involves a variety of biochemical and biophysical assays.

NDM-1 Enzyme Inhibition Assay

This is the primary method to determine the inhibitory potency of a compound.

Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic β-lactam substrate by NDM-1 in the presence and absence of an inhibitor. The change in absorbance or fluorescence is monitored over time.

Typical Protocol:

- Recombinant NDM-1 enzyme is purified and its concentration determined.[14]
- The enzyme is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., HEPES) containing ZnSO₄. [15]
- The reaction is initiated by adding a chromogenic substrate like nitrocefin or a fluorogenic substrate. [14][15]
- The change in absorbance (e.g., at 490 nm for nitrocefin) or fluorescence is measured at a constant temperature using a microplate reader. [15]
- The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. [7]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of inhibitor binding, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

Principle: ITC directly measures the heat released or absorbed during the binding interaction between the inhibitor and the enzyme.

Typical Protocol:

- A solution of purified NDM-1 is placed in the sample cell of the calorimeter.
- The inhibitor solution is loaded into the injection syringe.
- The inhibitor is titrated into the NDM-1 solution in a series of small injections.
- The heat change associated with each injection is measured.
- The resulting data is fitted to a binding model to determine the thermodynamic parameters. [13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of inhibitor binding, providing association (k_a) and dissociation (k_d) rate constants.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (NDM-1) immobilized on the chip.

Typical Protocol:

- Purified NDM-1 is immobilized on a sensor chip.
- A solution of the inhibitor at various concentrations is flowed over the chip surface.
- The binding and dissociation of the inhibitor are monitored in real-time as changes in the SPR signal.
- The resulting sensorgrams are analyzed to determine the kinetic parameters.^[7]

X-ray Crystallography

This technique provides high-resolution structural information on how an inhibitor binds to the NDM-1 active site.

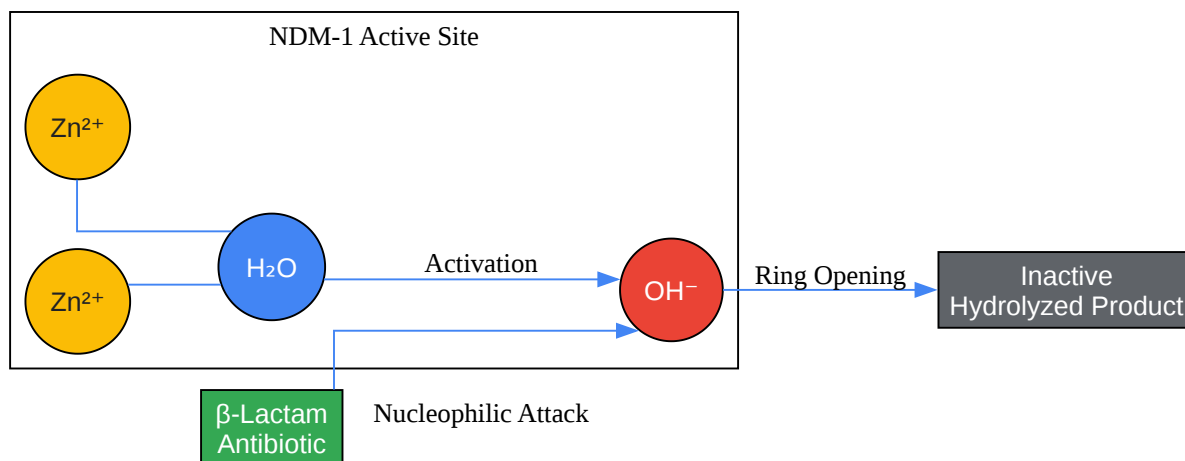
Principle: The diffraction pattern of X-rays passing through a crystal of the NDM-1-inhibitor complex is used to determine the three-dimensional atomic structure.

Typical Protocol:

- The NDM-1 protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-NDM-1 crystals.
- The crystals are exposed to a high-intensity X-ray beam.
- The diffraction data is collected and processed to generate an electron density map.
- A model of the protein-inhibitor complex is built into the electron density map and refined.^[1]
^[2]^[16]

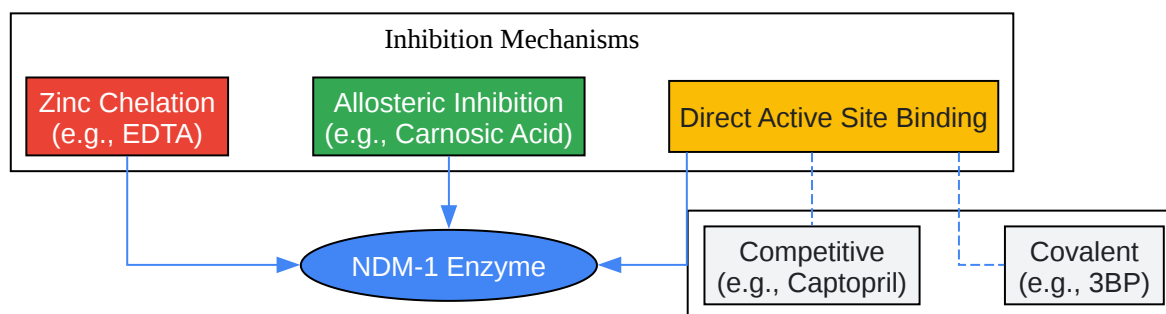
Visualizing NDM-1 Inhibition Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.



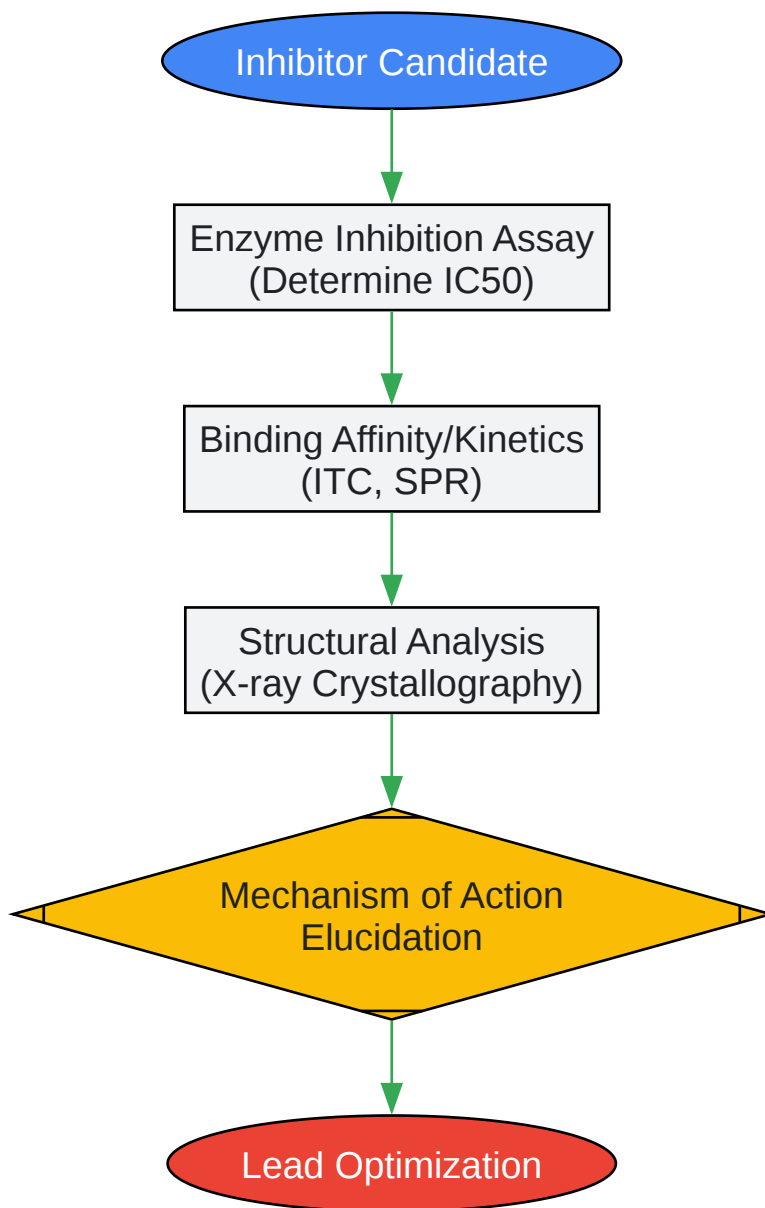
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Caption: NDM-1 catalyzed hydrolysis of β -lactam antibiotics.



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Caption: Major mechanisms of NDM-1 inhibition.



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Caption: General experimental workflow for NDM-1 inhibitor characterization.

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